Decahydroquinoline

Catalog No.
S570787
CAS No.
2051-28-7
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydroquinoline

CAS Number

2051-28-7

Product Name

Decahydroquinoline

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2

InChI Key

POTIYWUALSJREP-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CCCN2

Synonyms

cis-decahydroquinoline-5-carboxylic acid, decahydroquinoline, decahydroquinoline-5-carboxylic acid, decahydroquinoline-5-carboxylic acid hydrochloride, (4aalpha,5beta,8aalpha)-isomer, DHQ-5-CA

Canonical SMILES

C1CCC2C(C1)CCCN2

Synthesis of Functionalized Quinolines:

Due to its readily modifiable structure, DHQ serves as a starting material for the synthesis of diverse quinoline derivatives. Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds with numerous applications in medicinal chemistry and material science . By strategically introducing functional groups onto the DHQ scaffold, researchers can create novel quinoline derivatives with desired properties for various purposes, such as:

  • Developing new drugs: Quinoline derivatives exhibit a wide range of biological activities, making them promising candidates for drug discovery. By modifying the DHQ core, researchers can create compounds targeting specific diseases, such as cancer, neurodegenerative disorders, and infectious diseases .
  • Designing new materials: Functionalized quinolines can possess unique optical, electronic, and catalytic properties, making them valuable for applications in organic light-emitting diodes (OLEDs), solar cells, and catalysts .

Studying Fundamental Chemical Processes:

DHQ's simple yet versatile structure makes it a valuable tool for studying various fundamental chemical processes, such as:

  • Catalysis: By investigating how DHQ interacts with different catalysts, researchers can gain insights into reaction mechanisms and develop more efficient and selective catalytic methods .
  • Reactivity studies: The presence of the saturated ring system in DHQ allows researchers to study the reactivity of specific functional groups attached to it without interference from other functionalities, providing valuable information for organic synthesis and reaction development .

Exploring Potential Biological Activities:

While not as extensively studied as its functionalized derivatives, DHQ itself has shown some promising biological activities in preliminary research. These include:

  • Antimicrobial activity: Studies suggest that DHQ might possess antibacterial and antifungal properties, warranting further investigation for potential development into new antimicrobial agents .
  • Neuroprotective effects: Some research indicates that DHQ could have neuroprotective properties, potentially offering benefits for neurodegenerative diseases. However, further investigation is necessary to understand the mechanisms and potential therapeutic applications .

Decahydroquinoline is a saturated bicyclic compound with the molecular formula C9H17NC_9H_{17}N and a molecular weight of approximately 139.24 g/mol. It is structurally characterized by a quinoline skeleton that has undergone full hydrogenation, resulting in a compound devoid of double bonds. Decahydroquinoline exists in several stereoisomeric forms, including cis and trans configurations, which can influence its chemical behavior and biological activity .

The mechanism of action of DHQ itself is not extensively studied. However, its significance lies in being a structural core for various natural products, particularly alkaloids found in poison dart frogs []. These alkaloids exhibit a range of bioactivities, including neurotoxic and insecticidal effects. The specific mechanism by which these alkaloids exert their effects depends on the individual structure and its interaction with biological targets [].

, primarily involving hydrogenation and dehydrogenation processes. For instance, it can be synthesized through the catalytic hydrogenation of quinoline, where multiple hydrogen atoms are added across the double bonds of the quinoline structure . Additionally, decahydroquinoline can undergo dehydrogenation to revert to quinoline under aerobic conditions, which involves the removal of hydrogen atoms from the saturated structure .

Other notable reactions include:

  • Ring-opening reactions: Decahydroquinoline can be subjected to ring-opening mechanisms in the presence of specific catalysts, such as molybdenum sulfide, leading to the cleavage of C–N bonds .
  • Michael addition reactions: It can also serve as a nucleophile in Michael addition reactions due to its electron-rich nature .

Research indicates that decahydroquinoline and its derivatives exhibit significant biological activities. Some studies have highlighted its potential as an antitumor agent and its effectiveness against certain types of cancer cells. The compound has also been implicated in neuroprotective activities, making it a subject of interest in medicinal chemistry and pharmacology .

Several synthetic routes exist for producing decahydroquinoline, with methods varying based on desired stereochemistry:

  • Catalytic Hydrogenation: The most common method involves the hydrogenation of quinoline using catalysts such as palladium or platinum under elevated pressure and temperature conditions .
  • Total Synthesis: Advanced synthetic strategies have been developed for specific alkaloids derived from decahydroquinoline, involving multiple steps that may include functional group transformations and stereoselective processes .
  • Divergent Synthesis: This approach allows for the synthesis of multiple derivatives from a common intermediate, enhancing efficiency and yield .

Decahydroquinoline finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in cancer treatment and neuroprotection.
  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and fragrances.
  • Material Science: Due to its unique structural properties, it may be utilized in developing novel materials with specific electronic or optical characteristics.

Decahydroquinoline shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
TetrahydroquinolinePartially saturatedContains one double bond; more reactive.
QuinolineAromaticContains multiple double bonds; less saturated.
OctahydroquinolineSaturatedHas fewer hydrogen atoms than decahydroquinoline; different reactivity patterns.
DihydropyridineSaturatedSimilar nitrogen-containing structure; different ring size.

Decahydroquinoline is unique due to its fully saturated structure, which contributes to its stability and distinct reactivity compared to these similar compounds.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2051-28-7
767-92-0
10343-99-4

Wikipedia

Decahydroquinoline
Cis-decahydroquinoline
Trans-decahydroquinoline

General Manufacturing Information

Quinoline, decahydro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types